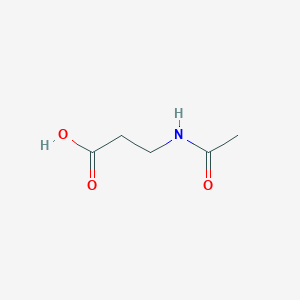

N-Acetyl-beta-alanine

Description

This compound is the N-acetyl derivative of beta-alanine. It is a N-acetyl-amino acid and a beta-alanine derivative. It is a conjugate acid of a N-acetyl-beta-alaninate.

Properties

IUPAC Name |

3-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLLAWRMBZNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184343 | |

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3025-95-4 | |

| Record name | Acetyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3025-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWH65K85HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Metabolism and Deacetylation of N Acetyl Beta Alanine

Acrylonitrile-Based Synthesis Routes

Acrylonitrile (B1666552) is a common starting material for the industrial synthesis of beta-alanine (B559535) due to its reactivity and availability. frontiersin.org

This method involves the direct reaction of acrylonitrile with ammonia (B1221849). The process is typically carried out at high temperatures and pressures. The nucleophilic ammonia attacks the carbon-carbon double bond of acrylonitrile in a Michael addition reaction, forming β-aminopropionitrile. This intermediate is then hydrolyzed to yield beta-alanine.

A more common industrial approach involves a two-step process where acrylonitrile is first reacted with ammonia to form β-aminopropionitrile, which is then isolated and subsequently hydrolyzed to beta-alanine. frontiersin.org The hydrolysis step can be performed under acidic or basic conditions, or through enzymatic means. This method allows for better control over the reaction and purification of the intermediate, leading to higher yields of the final product.

Beta-Aminopropionitrile Hydrolysis

This method focuses on the conversion of β-aminopropionitrile to beta-alanine. frontiersin.org It can be considered the final step of the acrylonitrile-based routes but can also be a standalone process if β-aminopropionitrile is sourced independently. The hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH) is the key transformation. Enzymatic conversion using nitrilases has gained attention as a more environmentally friendly alternative to harsh chemical hydrolysis. frontiersin.org Nitrilase enzymes can directly convert the nitrile to a carboxylic acid under mild conditions, offering high specificity and reduced byproduct formation. frontiersin.org

Beta-Aminopropanol Oxidation

In this synthetic route, β-aminopropanol is used as the starting material. The primary alcohol group of β-aminopropanol is oxidized to a carboxylic acid. This transformation requires specific oxidizing agents that can selectively oxidize the alcohol without affecting the amino group. This method is less common on an industrial scale compared to acrylonitrile-based processes but represents a viable synthetic pathway.

Succinimide (B58015) Degradation (Hofmann Reaction)

The Hofmann degradation of succinimide provides a classic chemical route to beta-alanine. frontiersin.org This reaction involves treating succinimide with an alkaline solution of bromine or chlorine. The reaction proceeds through a series of steps, including the formation of an N-bromoamide intermediate, which then undergoes rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields beta-alanine. While historically significant, this method is often less favored for industrial production due to the use of hazardous reagents and the potential for side reactions.

Table 1: Comparison of Beta-Alanine Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Transformation | General Conditions |

|---|---|---|---|

| Acrylonitrile-Based | Acrylonitrile, Ammonia | Michael addition, Nitrile hydrolysis | High temperature/pressure (for ammoniation) |

| Beta-Aminopropionitrile Hydrolysis | Beta-Aminopropionitrile | Nitrile hydrolysis | Acidic, basic, or enzymatic |

| Beta-Aminopropanol Oxidation | Beta-Aminopropanol | Alcohol oxidation | Use of selective oxidizing agents |

| Succinimide Degradation | Succinimide, Bromine/Chlorine, Base | Hofmann rearrangement | Alkaline conditions |

Once beta-alanine is synthesized via one of these methods, it can be N-acetylated using common laboratory and industrial procedures, such as reaction with acetic anhydride (B1165640) or acetyl chloride, to produce the final product, N-Acetyl-beta-alanine.

Table of Compounds Mentioned

Biosynthesis and Precursor Pathways of N Acetyl Beta Alanine

Chemical Synthesis Methodologies

N-Chlorination-Dehydrochlorination Routes for N-Acetyl Dehydroalanine Intermediates

A notable chemical strategy for generating precursors to N-Acetyl-beta-alanine involves the synthesis of N-acetyldehydroalanine, an α,β-unsaturated amino acid derivative. wikipedia.orgwikipedia.org A convenient and economical method for the large-scale synthesis of N-acetyldehydroalanine and its methyl ester has been developed utilizing a sequence of N-chlorination followed by dehydrochlorination. usu.edu This process has also been successfully extended to create corresponding N-benzoyl, N-phenylacetyl, and N-benzyloxycarbonyl derivatives. usu.edu The N-chlorination-dehydrochlorination method has been noted for its application in the synthesis of dehydrodipeptides. rsc.org

The reaction mechanism for producing β-substituted N-acetyldehydroalanine derivatives is thought to involve the formation of an acylimine intermediate, which then undergoes a Michael-type addition and subsequent dehydrochlorination. usu.edu The choice of base used during the elimination step can influence the ratio of Z to E isomers of the resulting product, such as methyl β-chloro-N-acetyldehydroalaninate. usu.edu

Biological Synthesis Methodologies

Biological synthesis methods offer an alternative to chemical routes, often providing advantages such as high specificity, milder reaction conditions, and reduced environmental impact. frontiersin.orgfrontiersin.org These methodologies can be broadly categorized into processes using free enzymes and those employing whole microbial cells as catalysts for the production of β-alanine, the direct precursor to this compound. frontiersin.orgfrontiersin.org

Enzymatic Conversion Using Free Enzymes

The use of isolated enzymes allows for direct catalysis in a controlled reaction system. frontiersin.org The enzyme this compound amidohydrolase (EC 3.5.1.21) catalyzes the hydrolysis of this compound into acetate (B1210297) and β-alanine. google.comhmdb.ca While this is a degradative pathway, enzymatic reactions are often reversible, suggesting the potential for synthesis under specific conditions.

The primary focus of enzymatic conversion has been on the efficient synthesis of β-alanine from various substrates. Key enzymes in this process include:

Nitrilases (EC 3.5.5.1): These enzymes can catalyze the synthesis of β-alanine from β-aminopropionitrile by directly converting the nitrile group to a carboxyl group. frontiersin.org

L-aspartate-α-decarboxylase (ADC) (EC 4.1.1.15): This is a crucial enzyme that catalyzes the decarboxylation of L-aspartate to produce β-alanine. frontiersin.org ADCs are found in both prokaryotes (pyruvoyl-dependent) and eukaryotes (pyridoxal phosphate-dependent). frontiersin.org

Improvement Strategies for Enzyme Activity and Stability

To make enzymatic synthesis viable for industrial application, significant research has focused on enhancing the catalytic efficiency and stability of key enzymes like ADC. frontiersin.orgnih.gov Common strategies include:

Directed Evolution and Site-Directed Mutagenesis: These genetic engineering techniques are used to modify the enzyme's structure to improve its catalytic performance and stability. frontiersin.org For instance, mutations in an ADC from Tribolium castaneum resulted in a K221R mutant with enhanced activity and stability. nih.gov

Codon Optimization and Heterologous Expression: To increase the production of a desired enzyme, its gene can be optimized for expression in a robust host organism like E. coli. frontiersin.orgnih.gov

Optimization of Reaction Conditions: Enzyme activity is highly dependent on environmental factors. Studies have shown that the activity and stability of aminoacylases can be significantly influenced by pH and the presence of certain reagents. researchgate.net For example, dithiothreitol (B142953) (DTT) has been shown to stabilize recombinant aminoacylase, while the addition of Co²⁺ ions can increase its activity threefold. researchgate.net

Enzyme Cascade Reactions for Enhanced Yield

A well-studied cascade involves two key enzymes:

Aspartate ammonia-lyase (AspA) (EC 4.3.1.1): Catalyzes the conversion of fumaric acid to L-aspartate. frontiersin.orgfrontiersin.org

L-aspartate-α-decarboxylase (ADC): Converts the newly formed L-aspartate into β-alanine. frontiersin.orgfrontiersin.org

| Enzyme Cascade for β-Alanine Synthesis | |

| Starting Substrate | Maleic Acid |

| Enzyme 1 | Maleic cis-trans isomerase (MaiA) |

| Intermediate 1 | Fumaric Acid |

| Enzyme 2 | L-aspartase (AspA) |

| Intermediate 2 | L-Aspartate |

| Enzyme 3 | L-aspartate-α-decarboxylase (ADC) |

| Final Product | β-Alanine |

| This table outlines a three-enzyme cascade for converting maleic acid into β-alanine. mdpi.com |

Whole-Cell Synthesis Approaches

Whole-cell synthesis utilizes intact microorganisms as self-contained biocatalysts. frontiersin.orgresearchgate.net This method avoids the costly and time-consuming process of enzyme purification and provides a natural environment for the enzymes, including cofactor regeneration. mdpi.comresearchgate.net Engineered bacteria are commonly used to enhance the natural, often limited, production of β-alanine. frontiersin.org

Microorganism-Based Catalysis (e.g., Alcaligenes sp. OMT-MY14, E. coli, Corynebacterium glutamicum)

Several microorganisms have been identified or engineered for the efficient production of β-alanine from various substrates.

Alcaligenes sp. OMT-MY14 : This bacterium has been used to catalyze the hydrolysis of β-aminopropionitrile to β-alanine. In one study, it achieved a product concentration of 3.6 g/L after one hour of catalysis with a 1.0% substrate concentration. frontiersin.orgnih.gov

Escherichia coli : As a workhorse of industrial biotechnology, E. coli is frequently engineered for β-alanine production due to its rapid growth and well-understood genetics. frontiersin.org Strategies include:

Co-expressing the aspA gene from E. coli and the panD gene (encoding ADC) from C. glutamicum to convert fumaric acid to β-alanine, achieving a titer of 80.4 g/L. frontiersin.org

Heterologous expression of the panD gene from Bacillus subtilis, leading to a β-alanine titer of 13.2 g/L. frontiersin.org

Metabolic engineering to enhance carbon flux towards precursors like oxaloacetate and L-aspartate, resulting in a final production of 43.12 g/L of β-alanine in fed-batch fermentation. researchgate.net

A multi-biosensor approach combined with metabolic engineering led to a strain capable of producing 34.8 g/L through whole-cell catalysis. nih.gov

Corynebacterium glutamicum : This bacterium is a well-established industrial producer of amino acids and has been successfully engineered for high-titer β-alanine production. asm.orgnih.gov Through systems metabolic engineering, researchers have optimized multiple metabolic pathways. This includes screening for the most efficient ADC (from Bacillus subtilis), engineering glucose uptake systems, and streamlining the TCA cycle for precursor supply. nih.govresearchgate.net This systematic approach led to the development of an engineered strain capable of producing 166.6 g/L of β-alanine in a fed-batch fermentation, which is among the highest titers reported for microbial fermentation. nih.govresearchgate.net

| Microorganism-Based β-Alanine Production | |||

| Microorganism | Substrate | Key Enzyme(s) Expressed | Reported Product Titer |

| Alcaligenes sp. OMT-MY14 | β-aminopropionitrile | Native Nitrilase/Amidase | 3.6 g/L |

| Engineered E. coli | Fumaric Acid | AspA, ADC (C. glutamicum) | 80.4 g/L |

| Engineered E. coli | Glucose | ADC (B. tequilensis), AspDH, AspA, Pyruvate Decarboxylase | 43.12 g/L |

| Engineered C. glutamicum | Glucose | ADC (B. subtilis), Engineered metabolic pathways | 166.6 g/L |

| This table summarizes examples of whole-cell catalysis for β-alanine production using different microorganisms and strategies. frontiersin.orgnih.govresearchgate.netnih.gov |

Engineered Bacteria for Heterologous Expression of Beta-Alanine (B559535) Related Enzymes

The construction of engineered bacteria is a cornerstone for enhancing the biosynthesis of beta-alanine. frontiersin.org Microorganisms like Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis are commonly used as hosts for the heterologous expression of enzymes crucial for beta-alanine production due to their rapid growth and well-understood genetics. frontiersin.org The core strategy involves introducing and overexpressing genes that encode key enzymes in the beta-alanine synthesis pathway. frontiersin.orgfrontiersin.org

A primary enzyme targeted for heterologous expression is L-aspartate-α-decarboxylase (ADC), which catalyzes the direct conversion of L-aspartate to beta-alanine. frontiersin.orgnih.gov The gene encoding this enzyme, panD, has been sourced from various microorganisms, including Corynebacterium glutamicum, Bacillus subtilis, Tribolium castaneum, and Bacillus tequilensis, and expressed in hosts like E. coli. frontiersin.orgspkx.net.cn For instance, the panD gene from Bacillus tequilensis was successfully cloned and expressed in E. coli BL21(DE3) to create a robust beta-alanine-producing strain. spkx.net.cn Similarly, researchers have expressed the panD gene from B. subtilis in E. coli, achieving significant beta-alanine titers through optimization of expression vectors and codons. frontiersin.org

Beyond ADC, other enzymes are also expressed to facilitate beta-alanine production from different substrates. For pathways starting from fumaric acid, co-expression of aspartate ammonia-lyase (AspA) and ADC is required. frontiersin.orgmdpi.com Engineered E. coli strains have been developed to co-express maleic cis-trans isomerase (MaiA) and L-aspartase (AspA) to produce L-aspartate from maleic acid, which is then converted to beta-alanine by another engineered strain expressing ADC. researchgate.net

The probiotic E. coli Nissle 1917 (EcN) has also been engineered for beta-alanine production from glucose, demonstrating the potential of generally recognized as safe (GRAS) organisms for industrial metabolite production. bohrium.com

| Host Organism | Expressed Enzyme(s) | Enzyme Source | Substrate | Key Outcome |

|---|---|---|---|---|

| Escherichia coli | L-aspartate-α-decarboxylase (ADC) | Corynebacterium glutamicum | L-aspartate | Successful enzymatic synthesis of β-alanine. nih.gov |

| Corynebacterium glutamicum | L-aspartate-α-decarboxylase (BsADCE56S/I88M variant) | Bacillus subtilis | Glucose | Achieved 56.5 g/L of β-alanine in fed-batch fermentation. nih.gov |

| Escherichia coli | L-aspartate-α-decarboxylase (ADC) | Bacillus agave | L-aspartate | Converted 100 g/L L-aspartate to 66.4 g/L β-alanine per hour. frontiersin.org |

| Escherichia coli | ADC (E56S mutant) | Bacillus subtilis | L-aspartate | Reached a β-alanine concentration of 215.3 g/L within 9 hours. frontiersin.org |

| Escherichia coli | ADC (K49R mutant) | Tribolium castaneum | L-aspartate | Significantly higher substrate affinity and thermal stability. frontiersin.org |

| Pichia pastoris | Not specified | Not specified | Methanol | Produced 5.60 g/L β-alanine. frontiersin.org |

| Escherichia coli Nissle 1917 | Aspartate-α-decarboxylase (ADC K43Y variant) | Not specified | Glucose | Produced 11.9 g/L β-alanine in fed-batch fermentation. bohrium.com |

Metabolic Pathway Engineering for Enhanced Biosynthesis

Metabolic pathway engineering is crucial for optimizing the production of beta-alanine in microbial hosts by redirecting cellular resources towards the desired product. frontiersin.orgnih.gov This involves a multi-pronged approach to increase the precursor supply, minimize the formation of byproducts, and ensure efficient cofactor regeneration. frontiersin.orgfrontiersin.org The overarching goal is to channel the metabolic flux efficiently towards beta-alanine synthesis. frontiersin.org

A key strategy for enhancing beta-alanine production is to boost the synthesis of its direct precursor, L-aspartate. frontiersin.org In many engineered systems, glucose is the primary carbon source, which is metabolized through central carbon pathways to produce L-aspartate. mdpi.com L-aspartate is primarily derived from oxaloacetate and fumarate, intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.org

Several approaches are employed to increase the carbon flux from glucose to L-aspartate:

Overexpression of Key Enzymes: Enhancing the expression of enzymes that catalyze the formation of L-aspartate precursors is a common strategy. For example, overexpressing phosphoenolpyruvate (B93156) (PEP) carboxylase, which converts PEP to oxaloacetate, can increase the pool of this key intermediate. utexas.edu

Rerouting Carbon Metabolism: Metabolic fluxes can be redirected to favor the synthesis of TCA cycle intermediates. This can involve modifying pathways to increase the production of oxaloacetate or fumarate. frontiersin.org For instance, in E. coli, improving metabolic flux and reducing carbon loss by rerouting central carbon metabolism has led to significantly increased beta-alanine production. frontiersin.org

Enzyme Cascade Systems: A "one-pot" three-enzyme system has been developed to convert fumaric acid to beta-alanine, demonstrating an efficient pathway from a less expensive substrate. utexas.edu This system utilizes aspartate ammonia-lyase (AspA) to convert fumaric acid to L-aspartate, which is then decarboxylated to beta-alanine by ADC. frontiersin.orgutexas.edu

Minimizing the flow of carbon to competing metabolic pathways is essential for maximizing the yield of beta-alanine. frontiersin.org This involves identifying and downregulating or knocking out genes responsible for the synthesis of major byproducts. frontiersin.orggoogle.com

Common strategies to reduce byproduct formation include:

Gene Knockouts: Deleting genes that encode enzymes for byproduct synthesis can redirect metabolic intermediates towards the desired pathway. For example, in E. coli, removing genes like ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), and adhE (ethanol dehydrogenase) can increase the biosynthesis of oxaloacetate, a precursor for L-aspartate. frontiersin.org

Downregulation of Competing Pathways: In Corynebacterium glutamicum, a lysine-producing strain was engineered for beta-alanine production. By replacing the native L-aspartate kinase with a wild-type version and disrupting genes for lactate (B86563) dehydrogenase and alanine/valine aminotransferases, the accumulation of byproducts like lactate and L-alanine was significantly reduced. nih.gov Similarly, downregulating the expression of akⅠ and akⅢ genes can reduce the consumption of L-aspartate for other purposes without harming cell growth. frontiersin.org

Reducing Product Catabolism: Knocking down the panC gene, which is involved in the conversion of beta-alanine to pantothenic acid, can also help to increase the final concentration of beta-alanine. frontiersin.org

Strategies for optimizing cofactor regeneration include:

Balancing Redox Reactions: The synthesis of L-aspartate from oxaloacetate consumes NADH. nih.gov To ensure a continuous supply of NAD+ for other essential reactions like glycolysis, cofactor regeneration systems must be balanced.

Introducing Cofactor Regeneration Systems: A cofactor self-contained system can be introduced to regenerate NAD+. For example, expressing an aspartate dehydrogenase can regenerate NAD+, which can then be utilized by aspartate aminotransferase to drive the formation of L-aspartate more efficiently. nih.gov

Blocking Competing Cofactor Reactions: Knocking down the ldhA gene, which encodes for lactate dehydrogenase, can help to balance NADH coenzyme metabolism and thereby increase beta-alanine production. nih.gov The use of NADH oxidase (NOX) has also been explored for cofactor recycling in cell-free enzymatic biotransformation systems. bohrium.com

Biosynthetic Pathways

The primary and most studied biosynthetic route to beta-alanine in engineered microorganisms is the decarboxylation of L-aspartate. frontiersin.orgnih.gov

The direct conversion of L-aspartate to beta-alanine is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC, EC 4.1.1.11). frontiersin.orgnih.govebi.ac.uk This single-step decarboxylation is a highly efficient and widely studied method for beta-alanine synthesis. frontiersin.org

ADCs are found in various microorganisms and can be categorized into two main types based on their required cofactor:

Pyruvoyl-dependent ADC: This type is mainly found in prokaryotes and requires a pyruvoyl group for its activity. ebi.ac.ukmdpi.com The enzyme is synthesized as a proenzyme and undergoes self-processing to become active. ebi.ac.uk

Pyridoxal-5'-phosphate (PLP)-dependent ADC: This type is primarily found in eukaryotes and utilizes PLP as a cofactor. mdpi.com

From Fumaric Acid via Aspartate Aminotransferase

The biosynthesis of β-alanine from fumaric acid is a well-documented pathway, particularly in engineered microbial systems designed for biotechnological production. frontiersin.org This transformation is typically achieved through a two-step enzymatic cascade.

The initial step involves the conversion of fumaric acid into L-aspartate. This reaction is catalyzed by aspartate ammonia-lyase (AspA), also known as aspartase. frontiersin.orgfrontiersin.orgmdpi.com Subsequently, the L-aspartate molecule undergoes decarboxylation to yield β-alanine. This second step is facilitated by the enzyme L-aspartate-α-decarboxylase (ADC), often encoded by the panD gene. frontiersin.orgnih.gov This cascade has been successfully implemented to synthesize β-alanine from the inexpensive substrate fumaric acid. frontiersin.org In some instances, maleic acid is first converted to fumaric acid by maleic acid isomerase, further broadening the potential starting materials. frontiersin.orgmdpi.com

While the direct route from fumaric acid utilizes aspartate ammonia-lyase, L-aspartate is also a key intermediate in central metabolism. Aspartate aminotransferase (AspC) is an enzyme that catalyzes the formation of L-aspartate from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net Therefore, aspartate aminotransferase contributes to the pool of L-aspartate that can be subsequently converted to β-alanine by L-aspartate-α-decarboxylase.

Research Findings: Researchers have successfully co-expressed the aspA gene from E. coli and the panD gene from Corynebacterium glutamicum in an E. coli host to achieve high-yield production of β-alanine from fumaric acid. frontiersin.org In one study, this dual-enzyme system, using immobilized enzymes, achieved complete conversion of fumaric acid at a concentration of 300 g/L into β-alanine. frontiersin.org Another approach utilized a cascade system with methylaspartate lyase and L-aspartate-α-decarboxylase (PanD) to produce β-alanine from fumarate, reaching an 80% theoretical yield. nih.gov

Table 1: Key Enzymes in β-Alanine Synthesis from Fumaric Acid

| Enzyme | Abbreviation / Gene | EC Number | Role |

|---|---|---|---|

| Aspartate Ammonia-Lyase | AspA | 4.3.1.1 | Catalyzes the conversion of fumaric acid and ammonia (B1221849) to L-aspartate. frontiersin.org |

| L-Aspartate-α-Decarboxylase | ADC / PanD | 4.1.1.11 | Catalyzes the decarboxylation of L-aspartate to form β-alanine. frontiersin.orgnih.gov |

| Aspartate Aminotransferase | AspC | 2.6.1.1 | Catalyzes the synthesis of L-aspartate from oxaloacetate. researchgate.net |

Other Proposed and Known Pathways (Malonate Semialdehyde, L-Alanine, Spermine (B22157), Dihydrouracil (B119008), Acryloyl-CoA)

Beyond the fumaric acid pathway, β-alanine can be synthesized from a variety of precursors through several distinct metabolic routes found across different organisms. nih.govnih.gov

From Malonate Semialdehyde: The transamination of malonate semialdehyde represents a key final step in some β-alanine biosynthetic pathways. nih.gov This reaction can be catalyzed by enzymes such as β-alanine-pyruvate transaminase, which utilizes L-alanine as the amino donor, or by 4-aminobutyrate aminotransferase (GabT), which uses L-glutamate. frontiersin.orgbiorxiv.org Malonate semialdehyde itself is an intermediate in the propionate (B1217596) metabolism pathway, arising from the oxidation of 3-hydroxypropionate. frontiersin.org

From L-Alanine: The amino acid L-alanine can act as a precursor, primarily by donating its amino group in the transamination of malonate semialdehyde to produce β-alanine and pyruvate. nih.govfrontiersin.org A less common route involving the direct conversion of L-alanine via an aminomutase has also been proposed. nih.gov

From Spermine: In organisms like plants and yeast, polyamines such as spermine and spermidine (B129725) serve as precursors for β-alanine. nih.govfrontiersin.orgrsc.org The pathway involves the oxidative cleavage of spermine by polyamine oxidase to form 3-aminopropanal. nih.gov This aldehyde is subsequently oxidized by an aldehyde dehydrogenase to yield β-alanine. nih.govbio-rad.com In yeast, the FMS1 gene, which encodes a putative amine oxidase, has been identified as rate-limiting for this pathway. nih.gov

From Dihydrouracil: The degradation of pyrimidine (B1678525) bases is another significant source of β-alanine. wikipedia.org In this reductive catabolic pathway, uracil (B121893) is first reduced to dihydrouracil by dihydrouracil dehydrogenase. frontiersin.org Dihydrouracil is then hydrolyzed to N-carbamoyl-β-alanine by dihydropyrimidinase, which is finally hydrolyzed by β-ureidopropionase (or β-alanine synthase) to release β-alanine, ammonia, and carbon dioxide. nih.govfrontiersin.orgbio-rad.com This pathway is known to occur in bacteria and plants. nih.govfrontiersin.org

From Acryloyl-CoA: A pathway involving acryloyl-CoA has been suggested, particularly in bacteria. nih.gov Acryloyl-CoA can be formed from propionyl-CoA, an intermediate in the catabolism of branched-chain amino acids like isoleucine and valine. frontiersin.org The proposed final step is the addition of an amino group to acryloyl-CoA. However, studies in the archaeon Methanocaldococcus jannaschii indicated that ammonia was not the direct source of the amino group, casting doubt on a simple ammonia lyase reaction in that organism. nih.gov In contrast, the reverse reaction, the deamination of β-alanyl-CoA to acryloyl-CoA, is a known step in the fermentation of β-alanine by Clostridium propionicum. researchgate.net A synthetic pathway for producing acrylic acid in E. coli has been constructed that proceeds through a β-alanine route, where β-alanyl-CoA is converted to acryloyl-CoA. researchgate.net

Table 2: Summary of Other β-Alanine Biosynthetic Pathways

| Precursor(s) | Key Intermediate(s) | Organism Type(s) | Brief Description |

|---|---|---|---|

| Propionate / Malonate Semialdehyde | 3-Hydroxypropionyl-CoA, Malonate Semialdehyde | Plants, Bacteria | Propionate is converted through several steps to malonate semialdehyde, which is then transaminated to β-alanine. nih.govfrontiersin.org |

| L-Alanine | Pyruvate | Plants | L-alanine serves as an amino group donor for the transamination of malonate semialdehyde. nih.govfrontiersin.org |

| Spermine / Spermidine | 1,3-Diaminopropane, 3-Aminopropanal | Plants, Yeast | Polyamines are oxidized to 3-aminopropanal, which is further oxidized to β-alanine. nih.govfrontiersin.orgnih.gov |

| Uracil | Dihydrouracil, N-Carbamoyl-β-alanine | Plants, Bacteria | Uracil is reductively degraded through a series of hydrolytic steps to β-alanine. nih.govfrontiersin.orgbio-rad.com |

| Acryloyl-CoA | Propionyl-CoA | Bacteria | Propionyl-CoA is oxidized to acryloyl-CoA, which is then aminated to form β-alanyl-CoA and subsequently β-alanine. nih.govresearchgate.netresearchgate.net |

Advanced Analytical and Detection Methodologies for N Acetyl Beta Alanine

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and analysis of N-Acetyl-beta-alanine from various matrices. These methods offer high resolution and sensitivity, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. It allows for the separation of this compound from other closely related substances.

Reverse Phase HPLC with Specific Column Chemistries (e.g., Newcrom R1)

Reverse-phase (RP) HPLC is a widely used method for analyzing this compound. sielc.comsielc.com A specific column chemistry, such as the Newcrom R1, has demonstrated effective separation of this compound. sielc.com Newcrom R1 is a specialized reverse-phase column characterized by low silanol (B1196071) activity, which contributes to better peak shape and reproducibility. sielc.com This type of column is part of a family of reverse-phase columns that can include mixed-mode functionalities with ion-pairing groups for enhanced separation capabilities. sielc.com The use of smaller particle sizes, such as 3 µm, in these columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Mobile Phase Optimization (Acetonitrile, Water, Phosphoric Acid/Formic Acid)

The composition of the mobile phase is a critical parameter in the HPLC analysis of this compound. A common mobile phase for reverse-phase separation of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.comsielc.com Phosphoric acid is often used to control the pH and improve peak shape. sielc.comsielc.com However, for applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.comsielc.com The optimization of the mobile phase, including the organic modifier concentration and pH, is crucial for achieving the desired separation and sensitivity. chromatographyonline.comnih.gov For instance, altering the mobile phase pH can significantly change the retention behavior of ionizable compounds like this compound. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful techniques for the sensitive and selective detection of this compound. nih.govresearchgate.netnih.gov

Mitigation of Interferences and Overestimation in Quantification

A significant challenge in the analysis of certain compounds, such as acrylamide (B121943) in coffee, is the potential for interference from other matrix components, leading to overestimation. nih.govresearchgate.net this compound has been identified as a key interfering substance in the LC-MS/MS analysis of acrylamide. nih.govresearchgate.net This interference arises from the in-source fragmentation of this compound, which can generate ions with the same mass-to-charge ratio (m/z) as acrylamide, leading to co-elution and inaccurate quantification, with overestimations reported to be as high as 40%. nih.govresearchgate.net

To address this, robust analytical methods are required. This includes effective sample preparation to remove interfering compounds and the optimization of chromatographic conditions to ensure the separation of this compound from the analyte of interest. researchgate.nettandfonline.comx-mol.comwaters.com The use of LC-HRMS can help in identifying such isobaric impurities. nih.govresearchgate.net

Mobile Phase pH Modification for Enhanced Separation

Modifying the pH of the mobile phase is a key strategy to enhance the chromatographic separation of this compound from interfering compounds. nih.govresearchgate.net By altering the pH, the ionization state of this compound can be changed, which in turn affects its retention time on a reverse-phase column. nih.govwaters.com For instance, controlling the mobile phase pH can shift the retention time of this compound, allowing it to be chromatographically resolved from co-eluting species like acrylamide. waters.comwaters.com This highlights the critical role of method development, particularly mobile phase optimization, in achieving accurate and reliable quantification in complex matrices. nih.govresearchgate.net

Data Tables

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase (Standard) | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

| Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |

Table 2: LC-MS/MS and LC-HRMS Considerations for this compound

| Issue | Mitigation Strategy | Finding | Source(s) |

| Interference and Overestimation | Chromatographic Separation | This compound identified as an in-source fragment interfering with acrylamide analysis, causing up to 40% overestimation. | nih.govresearchgate.net |

| Enhanced Separation | Mobile Phase pH Modification | Altering mobile phase pH changes the retention time of this compound, enabling its separation from interfering compounds. | nih.govresearchgate.netwaters.com |

Ultra-Performance Liquid Chromatography (UPLC) for Fast Applications

Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for the rapid analysis of amino acids and their derivatives, including this compound. By utilizing sub-2 µm particle columns, UPLC systems can achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net

A key consideration in the analysis of this compound is its potential to interfere with the quantification of other compounds, such as acrylamide in food matrices. waters.com this compound can undergo in-source fragmentation in a mass spectrometer, producing an ion with an identical mass-to-charge ratio (m/z) as acrylamide. waters.comnih.gov This isobaric interference can lead to an overestimation of acrylamide levels if not properly addressed. nih.gov Chromatographic separation is therefore pivotal. UPLC methods, often coupled with tandem mass spectrometry (UPLC-MS/MS), have been developed to effectively resolve this compound from acrylamide and other interfering compounds like 3-aminopropanamide (B1594134) and lactamide. waters.com The control of mobile phase pH is a critical parameter in achieving this separation, as it can alter the retention time of this compound. waters.comnih.gov

The combination of UPLC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides a robust platform for both identification and quantification. nih.govlww.com For instance, a Waters ACQUITY UPLC system coupled with a Thermo Scientific Q-Exactive high-resolution mass spectrometer has been successfully used for metabolomic studies that include this compound. lww.com Such systems allow for the development of high-throughput methods with excellent reproducibility, which is essential for large-scale studies. nih.gov The use of reversed-phase columns, such as the C18, is common for these separations. waters.comlww.com

Table 1: UPLC Systems and Columns for this compound Related Analysis

| UPLC System | Column | Application | Reference |

| Waters ACQUITY UPLC | Waters UPLC BEH C18 (2.1x100 mm, 1.7 µm) | Metabolomics, separation from hydrophobic compounds | lww.com |

| Waters ACQUITY UPLC | HSS C18 SB | Separation of acrylamide and this compound | waters.com |

| Nexera X2 UHPLC | Acquity UPLC BEH C18 (50 × 2.1 mm; 1.7 µm) | Analysis of nitrogen-related plant metabolites | oup.com |

| AccQ.Tag(ultra) UPLC | Not specified | Amino acid analysis in protein hydrolysates | researchgate.net |

Isotopic Dilution Analysis for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold standard for accurate and precise quantification of metabolites, including this compound. ckisotopes.com This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.govnih.gov The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.govresearchgate.net

The primary advantage of IDMS is its ability to correct for sample matrix effects and variations in sample preparation and instrument response. nih.govelifesciences.org Since the internal standard and the endogenous analyte behave identically during extraction, purification, and ionization, any loss or variation affects both equally. nih.gov This results in a highly accurate and reproducible measurement of the analyte's concentration based on the ratio of the signals from the native and labeled compounds. nih.govresearchgate.net

In the context of amino acid analysis, stable isotope dilution assays have been developed for related compounds like β-alanine and γ-aminobutyric acid (GABA). nih.govnih.gov For example, a method for quantifying β-alanine in cell extracts used [¹³C₃-¹⁵N]β-alanine as an internal standard. nih.gov Similarly, a stable-isotope dilution method was developed to measure GABA transaminase activity by quantifying the formation of [¹⁵N]glutamic acid from [¹⁵N]GABA. nih.gov This study also used [¹⁵N]β-alanine, providing evidence that GABA and β-alanine transaminases are identical. nih.gov These examples highlight the power and applicability of isotopic dilution for accurate quantification in complex biological matrices.

The use of stable isotope-labeled internal standards is crucial for overcoming challenges in quantitative analysis, such as ion suppression or enhancement in electrospray ionization mass spectrometry. elifesciences.org While external calibration can provide semi-quantitative data, IDMS offers true quantitative measurements. elifesciences.org

Pre-column Derivatization Techniques for Amino Acid Analysis

Direct analysis of amino acids like this compound by reversed-phase HPLC can be challenging due to their high polarity and lack of a strong chromophore for UV detection. shimadzu.commdpi.com Pre-column derivatization addresses these issues by chemically modifying the amino acids before they are introduced into the chromatography system. shimadzu.comjascoinc.com This process attaches a chemical tag to the amino group of the amino acid, which can enhance its hydrophobicity for better retention on reversed-phase columns and introduce a fluorescent or UV-absorbing group for sensitive detection. nih.gov

A variety of derivatization reagents are available, each with its own advantages. creative-proteomics.com Commonly used reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives. who.inttandfonline.com It is a popular choice for its low cost and high sensitivity. who.int However, OPA does not react with secondary amines. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. nih.govacademicjournals.org It is often used in combination with OPA for the comprehensive analysis of all amino acids in a sample. jascoinc.comnih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that reacts quickly with both primary and secondary amino acids to form stable and highly fluorescent derivatives with minimal by-products. nih.govcreative-proteomics.com The AQC derivatization method, coupled with UPLC-MS/MS, provides a high-throughput, sensitive, and reproducible platform for amino acid analysis. nih.gov

Dansyl Chloride: Forms strongly fluorescent and UV-absorbing derivatives. shimadzu.comcreative-proteomics.com However, the derivatization reaction can be slow. creative-proteomics.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, it creates derivatives that can be detected by UV absorbance. shimadzu.comthermofisher.com

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the types of amino acids being analyzed and the desired sensitivity. shimadzu.com Automated pre-column derivatization systems are often employed to ensure high reproducibility and throughput. researchgate.netjascoinc.com

Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Amines | Detection Method | Key Features | Reference |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, high sensitivity, low cost. | who.inttandfonline.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary | Fluorescence | Reacts with a broad range of amino acids. | nih.govacademicjournals.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and Secondary | Fluorescence, MS | Rapid, stable derivatives, minimal by-products. | nih.govcreative-proteomics.com |

| Dansyl Chloride | Primary and Secondary | Fluorescence, UV | Strong signal, but slow reaction time. | shimadzu.comcreative-proteomics.com |

| Phenylisothiocyanate (PITC) | Primary | UV | Forms UV-active derivatives. | shimadzu.comthermofisher.com |

In Vitro and in Vivo Research Applications of N Acetyl Beta Alanine

Cellular and Subcellular Mechanisms

The scientific investigation into N-Acetyl-beta-alanine is intrinsically linked to the downstream effects of its metabolic product, carnosine. Once this compound is deacetylated to beta-alanine (B559535), the latter is transported into tissues like skeletal muscle and the brain, where it combines with L-histidine via the enzyme carnosine synthetase to form carnosine. nih.govnih.gov The subsequent sections detail the cellular and subcellular mechanisms through which increased carnosine, facilitated by precursors like this compound, exerts its biological effects.

The synthesis of carnosine (β-alanyl-L-histidine) in tissues such as muscle and brain is critically dependent on the availability of its constituent amino acids, beta-alanine and L-histidine. nih.gov Extensive research has established that beta-alanine is the rate-limiting precursor in this biosynthetic pathway. google.comgoogle.comnih.govnih.gov While L-histidine is typically abundant in muscle tissue, beta-alanine concentrations are comparatively low, thus restricting the rate of carnosine production. hollandandbarrett.com

Supplementation with beta-alanine has been consistently shown to significantly increase carnosine concentrations in skeletal muscle. google.comnih.govmdpi.com As a direct precursor, this compound serves as a delivery vehicle for beta-alanine. google.com This precursor role allows it to effectively elevate the intracellular pool of beta-alanine available for carnosine synthesis, thereby bypassing the natural limitation on its production. Studies have demonstrated that elevating beta-alanine levels can increase muscle carnosine content substantially. hollandandbarrett.com

Table 1: Impact of Beta-Alanine Supplementation on Muscle Carnosine Levels

| Study Parameter | Result | Source |

|---|---|---|

| Supplementation Period | 4-10 weeks | mdpi.com |

| Typical Increase | 60% (in 4 weeks) to 80% (in 10 weeks) | hollandandbarrett.commdpi.com |

| Precursor Limitation | Beta-alanine availability is the rate-limiting factor | google.comnih.govnih.gov |

One of the most well-characterized roles of carnosine is its function as a potent intracellular physicochemical buffer. nih.govresearchgate.netnih.gov During intense physical activity, the accumulation of hydrogen ions (H+) leads to a decrease in intracellular pH (acidosis), which is a primary contributor to muscle fatigue. nih.govgoogle.com Carnosine, by virtue of the imidazole (B134444) ring of its histidine component, has a pKa value between 6.8 and 7.1, making it an ideal buffer in the physiological pH range of muscle cells. nih.govmdpi.com

By increasing muscle carnosine concentrations, precursors like this compound enhance the cell's capacity to buffer H+ ions. google.comgoogle.com This action helps to attenuate the drop in pH during anaerobic metabolism, thereby maintaining a more stable intracellular environment. google.comresearchgate.net Research indicates that carnosine contributes significantly to the total muscle buffering capacity. nih.gov

Table 2: Key Properties of Intracellular Buffers

| Buffer | pKa Value | Relevance | Source |

|---|---|---|---|

| Carnosine | 6.8 - 7.1 | Ideal for buffering H+ in muscle physiological range | nih.govmdpi.com |

| Bicarbonate | 6.3 | Important extracellular buffer | nih.gov |

| Inorganic Phosphate | 7.2 | Contributes to intracellular buffering | nih.gov |

| Histidine | 6.2 | Contributes to buffering, but less effective than in carnosine | nih.gov |

Beyond its buffering capacity, carnosine is implicated in the regulation of calcium (Ca2+) dynamics within muscle cells, a process fundamental to excitation-contraction coupling. nih.govgssiweb.org Research suggests that carnosine can enhance the release of Ca2+ from the sarcoplasmic reticulum and improve the sensitivity of myofilaments—the contractile proteins actin and myosin—to Ca2+. nih.govgssiweb.orgresearchgate.net This improved sensitivity means that more force can be produced at a given concentration of intracellular Ca2+.

Carnosine may also function as a "carnosine shuttle," a diffusible cytoplasmic Ca2+/H+ exchanger that facilitates the transport of Ca2+ back to the sarcoplasmic reticulum and H+ toward the cell membrane. nih.govgssiweb.org This dual role in both buffering H+ and modulating Ca2+ handling suggests a coordinated mechanism for improving muscle contractile efficiency and delaying fatigue. nih.gov The regulation of Ca2+ handling proteins is a complex process also involving other modifications like S-nitrosylation, which can alter the activity of proteins such as phospholamban and cardiac troponin C. researchgate.netnih.gov

Carnosine, and its metabolite N-acetylcarnosine, exhibit a wide range of protective effects, including antioxidant and anti-inflammatory actions. nih.govresearchgate.netmdpi.com Carnosine functions as a potent antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage. mdpi.commdpi.com It is also effective at preventing lipid peroxidation, a process where free radicals damage lipids within cell membranes. nih.govaginganddisease.org

The anti-inflammatory properties of carnosine are linked to its ability to modulate immune responses and inhibit the secretion of pro-inflammatory cytokines. nih.govresearchgate.net Furthermore, research into N-acetyl-L-alanine, a related compound, has shown it can suppress the production of the pro-inflammatory cytokine IFN-γ by natural killer (NK) cells and is elevated in patients with severe COVID-19, indicating a potential immunomodulatory role for acetylated amino acids. frontiersin.org Studies have also shown that beta-alanine itself can promote an anti-inflammatory response, for example, by elevating IL-10 levels during intense training scenarios. vu.edu.au

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that results in the formation of advanced glycation end-products (AGEs). AGEs are implicated in cellular aging and the pathology of various diseases. Carnosine is recognized as a powerful anti-glycating agent. nih.govnih.govmdpi.com It can directly react with carbonyl groups on molecules that have been modified by glycation or oxidation, a process termed "carnosinylation." google.comgoogle.com This action inhibits the formation of protein cross-links and the accumulation of damaging AGEs. google.commdpi.com

Similarly, carnosine demonstrates significant anti-carbonylation activity. nih.govnih.govresearchgate.net Carbonylation is a form of protein oxidation that can lead to loss of protein function. By scavenging the reactive carbonyl species that arise from lipid peroxidation, carnosine helps to preserve the integrity and function of cellular proteins. aginganddisease.org

Role in Carnosine Synthesis as a Limiting Precursor

Research in Animal Models

In animal models, supplementation with beta-alanine, the precursor to this compound, has been shown to increase muscle carnosine levels. nih.govnih.gov Carnosine acts as a buffer, reducing acidity in active muscles during high-intensity exercise. nih.gov This buffering capacity can delay the onset of neuromuscular fatigue. nih.gov Studies in mice have demonstrated that beta-alanine supplementation leads to markedly higher muscle carnosine and anserine (B1665513) levels. nih.gov This resulted in increased fatigue resistance in the soleus muscle and improved force production at sub-tetanic stimulation frequencies in the extensor digitorum longus (EDL) muscle. nih.govresearchgate.net The mechanism is thought to involve improved excitation-contraction coupling. nih.gov

Research in weaned piglets has shown that dietary beta-alanine can positively affect intestinal health. nih.govnih.gov Supplementation increased the number of proliferating cells (Ki67 positive cells) in the jejunal crypts and improved ileal villus height. nih.govnih.gov In vitro experiments using intestinal organoids from piglets confirmed that beta-alanine increased budding rates and the height of the crypts. nih.govnih.govresearchgate.net Furthermore, beta-alanine supplementation upregulated the expression of the tight junction protein zonula occludens-1 (ZO-1) and the antioxidant enzyme superoxide (B77818) dismutase (SOD) in the jejunum. nih.govresearchgate.net In terms of immune performance, beta-alanine significantly reduced serum levels of immunoglobulin G (IgG), immunoglobulin M (IgM), complement 3 (C3), and the pro-inflammatory cytokine interleukin-6 (IL-6) in weaned piglets, suggesting it helps to reduce inflammatory responses. nih.govnih.gov

Metabolomic studies in animal models have revealed the systemic effects of beta-alanine supplementation. In broiler chickens, dietary beta-alanine supplementation affected several metabolic pathways, including pyrimidine (B1678525) metabolism, pantothenate and CoA biosynthesis, and arginine and proline metabolism. nih.govnih.gov The analysis showed increased concentrations of 3-aminoisobutyrate, a metabolite directly related to beta-alanine metabolism. nih.gov A metabolomics study in mice identified this compound as one of the metabolites that was higher in the prefrontal cortex when wakefulness was enforced, suggesting a role in brain metabolism under stress. frontiersin.org In dogs, metabolomic analysis is used to study the interaction of the genome with the environment, including nutritional interventions. mdpi.com

Studies on Cognitive Health and Neurodegeneration

While direct research on this compound is limited, studies on its constituent, beta-alanine, provide insights into its potential neuroprotective roles. Carnosine, for which beta-alanine is a precursor, is found in the central nervous system (CNS) and is believed to act as a neuroprotective agent by counteracting reactive oxygen and nitrogen species, advanced glycation end-products, and reactive carbonyls. mdpi.com These properties suggest a potential to support cognitive maintenance and hinder the development of neurodegenerative diseases. mdpi.com As individuals age, the activity of carnosinase, the enzyme that breaks down carnosine, increases, leading to lower levels of carnosine in the brain and other tissues. mdpi.com This decline has been associated with dementia and an increase in oxidative stress and inflammation in the brain. mdpi.comnih.gov

Animal studies have shown that beta-alanine supplementation can reduce brain inflammation and anxiety, and preserve spatial memory in subjects exposed to stressful stimuli. nih.gov These findings suggest that beta-alanine may positively impact neural tissue and promote brain health. nih.gov Evidence from both animal and human studies indicates that beta-alanine may help combat cognitive decline and promote mental health, primarily through its role in increasing cellular carnosine and potentially brain-derived neurotrophic factor (BDNF) content. researchgate.net Carnosine's neuroprotective effects are attributed to its antioxidant, anti-glycating, anti-inflammatory, and metal ion-chelating properties. mdpi.comresearchgate.net

Research in Human Populations

Research in human populations has primarily focused on beta-alanine, the precursor to this compound, due to its role in carnosine synthesis. mdpi.comresearchgate.net

Research on Exercise Performance and Neuromuscular Fatigue

Beta-alanine is a well-researched supplement in the realm of sports nutrition, recognized for its potential to enhance exercise performance and delay neuromuscular fatigue. researchgate.netgoogle.commdpi.com

Impact on High-Intensity Exercise and Endurance

Supplementation with beta-alanine has demonstrated improvements in performance during various forms of high-intensity exercise. researchgate.netgoogle.com Specifically, it has been shown to be most effective for activities lasting between one and four minutes. mdpi.comnih.gov While it may not directly enhance maximal strength or VO2max, certain aspects of endurance, such as anaerobic threshold and time to exhaustion, can be improved. google.comnih.gov Studies have reported that beta-alanine supplementation can increase total work done during high-intensity cycling and delay muscular fatigue, allowing for longer durations of high-intensity effort. researchgate.nethollandandbarrett.comresearchgate.net Combining beta-alanine supplementation with high-intensity interval training (HIIT) has been shown to further enhance endurance performance. nih.gov

A meta-analysis of studies on beta-alanine supplementation revealed a median 2.85% improvement in exercise performance. nih.gov The most significant ergogenic effects were observed in exercises with a duration of 60 to 240 seconds. nih.gov

Effects on Muscle Carnosine Content

The performance-enhancing effects of beta-alanine are attributed to its role as the rate-limiting precursor for carnosine synthesis in skeletal muscle. mdpi.comresearchgate.netnih.gov Supplementing with beta-alanine has been consistently shown to increase the concentration of carnosine in muscles. researchgate.netgoogle.comnih.gov Studies have demonstrated that several weeks of beta-alanine supplementation can elevate muscle carnosine levels by a significant margin. google.comnih.gov For instance, supplementation has been shown to increase muscle carnosine content by 20-30% after two weeks, 40-60% after four weeks, and up to 80% after ten weeks. nih.gov

The following table summarizes the findings of selected studies on the effect of beta-alanine supplementation on muscle carnosine levels:

| Study Population | Duration of Supplementation | Increase in Muscle Carnosine | Reference |

| Experienced resistance-trained athletes | 4 weeks | Significant improvement | google.com |

| Healthy men and women | 90 days | - | google.com |

| Recreationally active men | 6 weeks | - | nih.gov |

| Active men | - | 32 ± 13% | researchgate.net |

A dash (-) indicates that the specific percentage increase was not reported in the abstract.

Attenuation of Exercise-Induced Acidosis and Lactate (B86563) Levels

During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a drop in intramuscular pH, a condition known as exercise-induced acidosis, which contributes to muscle fatigue. nih.govnih.govnih.gov Carnosine acts as an important intracellular buffer, helping to regulate pH during intense physical activity. researchgate.netnih.govnih.gov By increasing muscle carnosine concentrations, beta-alanine supplementation enhances the muscle's buffering capacity. researchgate.netnih.govnih.gov

Research has shown that chronic beta-alanine supplementation can attenuate the fall in blood pH during high-intensity exercise. google.comnih.govresearchgate.net This improved buffering capacity is thought to be a primary mechanism behind the ergogenic effects of beta-alanine. google.comresearchgate.net Studies have also investigated the effect of beta-alanine on blood lactate levels, a marker of metabolic acidosis. termedia.pl Some research indicates that beta-alanine supplementation can reduce lactate accumulation following exhaustive exercise. researchgate.nettermedia.pl However, other studies have not found a significant effect on blood lactate concentrations, despite observing a reduction in acidosis. nih.govresearchgate.net

Research on Cognitive Function and Mental Health

The role of beta-alanine in cognitive function and mental health is an emerging area of research. nih.govresearchgate.netexamine.com Carnosine's presence and neuroprotective functions in the brain suggest that increasing its levels through beta-alanine supplementation could offer cognitive benefits. mdpi.comresearchgate.net

Studies in military personnel have indicated that beta-alanine supplementation may improve cognitive function, particularly under stressful conditions. nih.govexamine.com These improvements, such as enhanced visual reaction time and accuracy, may be linked to a reduction in fatigue or increased resilience to stress. examine.com Some research has reported a decrease in depressive symptoms following beta-alanine supplementation. examine.com

A randomized controlled trial involving older adults found that beta-alanine supplementation improved symptoms of depression. examine.com Furthermore, in a subgroup of participants with mild cognitive impairment, beta-alanine supplementation was associated with an improvement in cognitive function scores. examine.com Animal studies have suggested that beta-alanine might increase or maintain brain carnosine levels and even elevate brain-derived neurotrophic factor (BDNF), a protein crucial for neuron growth and maintenance, although these effects are yet to be confirmed in human studies. researchgate.netexamine.com

The following table summarizes findings from a study on beta-alanine and cognitive function in older adults:

| Outcome Measure | Effect of Beta-Alanine Supplementation | Reference |

| Depression Symptoms | Improved compared to placebo | examine.com |

| Cognitive Function (in participants with mild cognitive impairment) | Improved by up to 14% compared to placebo | examine.com |

Research on Aging and Sarcopenia Prevention

The age-related decline in muscle mass and function, known as sarcopenia, is a significant focus of research. e-enm.org Studies suggest that cellular NAD+ levels decline with age, which is associated with conditions like sarcopenia. e-enm.org One area of investigation involves nutritional interventions to counteract these changes. tandfonline.com The dipeptide carnosine is thought to play a role in counteracting several mechanisms associated with the aging process. researchgate.netaginganddisease.org

Research has explored the potential of beta-alanine, the precursor to carnosine, in the context of aging and muscle function. nih.gov Supplementing with beta-alanine has been shown to increase the concentration of carnosine in muscles. google.com In older adults, this increase in muscle carnosine has been linked to improved physical performance and a potential slowing of the sarcopenia process. nih.gov Studies in older humans and animal models have shown that increasing muscle carnosine can at least partially slow the progression of sarcopenia. nih.gov For instance, a study on individuals aged 60-80 years demonstrated that beta-alanine supplementation increased muscle carnosine content and improved physical performance. nih.gov Another trial found that beta-alanine improved exercise performance and muscle recovery in elderly subjects. nih.gov These findings suggest that strategies to increase muscle carnosine, such as through its precursors, could help delay issues associated with sarcopenia and enhance the quality of life in the elderly. nih.gov

Metabolomic studies have also identified related compounds in the context of muscle health. One study noted that serum levels of N-acetyl-aspartate (NAA), a different acetylated amino acid, were observed to decrease with aging. aging-us.com Another study found that intramuscular concentrations of some amino acids, including β-alanine, were lower in older rodents compared to younger ones. tandfonline.com

Table 1: Research Findings on Beta-Alanine and Sarcopenia

| Study Type | Subject | Key Findings | Reference(s) |

|---|---|---|---|

| Double-blind, placebo-controlled trial | 18 subjects (60–80 years) | Supplementation resulted in increased muscle carnosine content and improved physical performance. | nih.gov |

| Clinical Trial | Elderly subjects (60.5 ± 8.6 years) | Showed a positive effect on exercise performance and subsequent muscle recovery. | nih.gov |

| Double-blind placebo-controlled trial | Elderly subjects | A significant increase in work capacity was observed compared to the placebo group. | nih.gov |

Research on Metabolic Disorders (e.g., Diabetes Mellitus)

Research has investigated the potential role of this compound and its related compounds, beta-alanine and carnosine, in the context of metabolic disorders such as type 2 diabetes (T2DM). nih.gov There is growing evidence that supplementation with carnosine or its precursor, β-alanine, may help mitigate aspects of metabolic dysregulation seen in diabetes. researchgate.net This is partly attributed to carnosine's ability to reduce the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov

Meta-analyses of clinical trials have suggested that supplementation with carnosine and beta-alanine can lead to reductions in fasting glucose, HbA1c levels, and insulin (B600854) resistance. nih.govmdpi.com One study involving patients with T2DM found that carnosine supplementation lowered fasting glucose and serum levels of triglycerides and tumor necrosis factor-alpha. nih.govmdpi.com Another pilot trial demonstrated that 28 days of beta-alanine supplementation significantly increased exercise capacity in individuals with T2DM, and a strong negative correlation was found between the improvement in exercise capacity and changes in fasting blood glucose. researchgate.net

In vitro studies have also explored the underlying mechanisms. For example, research using mouse myoblasts investigated whether insulin could stimulate the uptake of beta-alanine into skeletal muscle cells. nih.gov The findings indicated that at lower concentrations, insulin potentiates beta-alanine transport into skeletal muscle. nih.gov Furthermore, a metabolomics study identified N-acetyl-β-alanine as one of fifteen plasma metabolites that differed significantly in individuals with type 2 diabetes who had diabetic polyneuropathy compared to those who did not. wiley.com

Table 2: Research Findings on Beta-Alanine/Carnosine and Diabetes Mellitus

| Study Type | Subject | Key Findings | Reference(s) |

|---|---|---|---|

| Pilot Trial (Randomised, Double-blind, Placebo-controlled) | Individuals with T2DM | 28 days of supplementation increased time to volitional failure during treadmill testing; significant interaction in fasting blood glucose. | researchgate.net |

| Meta-analysis | Human and animal studies | Supplementation with carnosine or β-alanine may reduce fasting glucose, HbA1c, and HOMA-IR in humans. | researchgate.net |

| Clinical Trial | T2DM patients | Carnosine supplementation lowered fasting glucose, HbA1c, serum triglycerides, and TNF-α levels. | nih.govmdpi.com |

| Metabolomics Study | Humans with T2D with and without diabetic polyneuropathy | N-acetyl-β-alanine was one of the plasma metabolites identified that differed between the two groups. | wiley.com |

Research on Gastrointestinal Health and Immune Modulation

The applications of this compound and its constituent parts are also being explored in the context of gastrointestinal (GI) health and immune system modulation. Amino acids are recognized as key regulators of intestinal metabolic pathways and play a significant role in maintaining intestinal health. nih.gov Research has shown that carnosine and its derivatives, including N-acetylcarnosine, possess immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net These compounds are noted for their potential to protect the gastrointestinal mucosa. nih.gov

In vivo and in vitro studies using animal models have provided specific insights into the effects of beta-alanine on the gut. A study on weaned piglets demonstrated that dietary beta-alanine supplementation can improve intestinal morphology and barrier function. nih.govnih.gov The research found that beta-alanine increased ileal villus height and the expression of the tight junction protein zonula occludens-1 (ZO-1) in the jejunum. nih.gov Furthermore, the supplementation was associated with reduced inflammatory responses, indicated by lower serum levels of certain immunoglobulins and the inflammatory cytokine interleukin-6. nih.gov An in vitro component of the same study, using intestinal organoids, showed that β-alanine increased the budding rates and height of crypts, further suggesting a role in intestinal development and repair. nih.govnih.gov

Related compounds have also been studied. For instance, dietary supplementation with an amino acid blend including N-acetylcysteine was found to improve intestinal function in piglets, reducing diarrhea incidence and markers of intestinal inflammation. researchgate.net While distinct from this compound, these findings highlight the broader interest in acetylated amino acids and their precursors for gut health.

Table 3: Research Findings on Beta-Alanine and Gastrointestinal Health

| Study Type | Subject | Key Findings | Reference(s) |

|---|---|---|---|

| In Vivo / In Vitro Study | Weaned piglets and porcine jejunal organoids | Improved intestinal morphology (increased villus height), enhanced barrier function (up-regulated ZO-1 gene expression), and reduced inflammatory markers (lower serum IL-6). | nih.govnih.gov |

| In Vitro Study | Porcine jejunal organoids | Increased organoid budding rates and crypt budding height, indicating a positive effect on intestinal cell proliferation. | nih.gov |

Future Directions and Emerging Research Areas

The scientific inquiry into N-Acetyl-beta-alanine and its related compounds is entering a dynamic new phase. While its fundamental role as a precursor to beta-alanine (B559535) is established, current research is branching into novel areas that promise to uncover more complex biological functions and therapeutic applications. Future exploration is focused on chemical modifications, detailed pharmacokinetic profiling, systems biology approaches, and investigating its role in a wider range of diseases.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Acetyl-beta-alanine in biological samples, and how should they be optimized for reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with calibration curves validated against certified reference standards. Ensure proper sample preparation, such as protein precipitation (e.g., using acetonitrile) or derivatization for enhanced detection sensitivity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . Statistical validation should follow NIH guidelines, including reporting limits of detection (LOD), linearity, and intra-/inter-day precision .

Q. How can researchers confirm the identity of newly synthesized this compound derivatives, and what purity thresholds are required for publication?

- Methodological Answer : Characterize compounds using nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS). Purity must exceed 95% as verified by HPLC with UV detection at 210–254 nm. For novel derivatives, provide elemental analysis data (C, H, N) within ±0.4% of theoretical values. Known compounds require literature citations for spectral comparisons .

Q. What are the best practices for preparing and storing this compound solutions to ensure stability in long-term experiments?

- Methodological Answer : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) or deionized water, filter-sterilize (0.22 µm), and store at −80°C in aliquots to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis under accelerated stability conditions (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound, particularly its association with the PTER gene?

- Methodological Answer : Conduct targeted metabolomic studies using stable isotope tracing (e.g., C-labeled precursors) in cell lines with CRISPR-mediated PTER gene knockouts. Compare wild-type and knockout models to validate enzymatic activity (e.g., via this compound deacetylase, EC 3.5.1.21) and quantify pathway flux using kinetic modeling . Address discrepancies by re-evaluating assay conditions (e.g., pH, cofactors) and cross-validating with orthogonal methods like enzymatic assays .

Q. What experimental designs are suitable for investigating the role of this compound in mitochondrial dysfunction under oxidative stress?

- Methodological Answer : Use a 2×2 factorial design with primary fibroblasts exposed to varying oxidative stressors (e.g., HO) and this compound supplementation. Measure mitochondrial membrane potential (JC-1 staining), ATP production (luciferase assays), and reactive oxygen species (ROS) levels (DCFDA probes). Include negative controls (e.g., β-alanine) and normalize data to protein content or cell count .

Q. How should researchers analyze conflicting data on this compound’s interaction with MMP3 or IL-6 in inflammatory models?

- Methodological Answer : Perform dose-response studies with recombinant proteins (e.g., MMP3, IL-6) and surface plasmon resonance (SPR) to quantify binding affinity (K). Use statistical tools like ANOVA with post-hoc Tukey tests to identify dose-dependent effects. If contradictions persist, validate findings in secondary models (e.g., transgenic mice) and apply sensitivity analyses to exclude confounding variables (e.g., serum batch effects) .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. For non-normal distributions, apply log transformations or non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes with 95% confidence intervals and adhere to NIH guidelines for preclinical data transparency, including raw data deposition in repositories like Figshare .